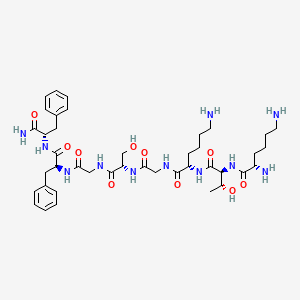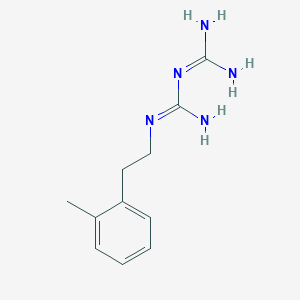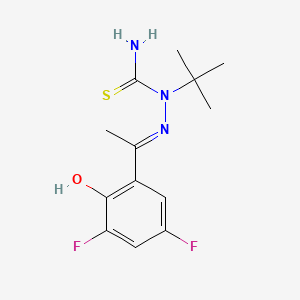
ITH12575
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ITH 12575 tiene varias aplicaciones de investigación científica, incluyendo:
Neuroprotección: Protege contra la excitotoxicidad inducida por glutamato en rebanadas de hipocampo de rata y el estrés oxidativo en células de neuroblastoma.
Estudios de Señalización de Calcio: Se utiliza para estudiar el eflujo de calcio de las mitocondrias al citosol en células HeLa.
Investigación Farmacológica: Investigado por sus posibles efectos terapéuticos en enfermedades neurodegenerativas.
Mecanismo De Acción
ITH 12575 ejerce sus efectos inhibiendo el mecanismo de intercambio sodio/calcio mitocondrial (mNCX). Esta inhibición reduce el eflujo de calcio de las mitocondrias al citosol, protegiendo así a las células de la sobrecarga de calcio y el estrés oxidativo . El compuesto se dirige al canal modulador de la homeostasis del calcio 1 (CALHM1), reduciendo la entrada de calcio a concentraciones micromolares bajas .
Análisis Bioquímico
Biochemical Properties
ITH12575 plays a significant role in biochemical reactions, particularly those involving calcium ions. It reduces calcium efflux from the mitochondria to the cytosol . This interaction with calcium ions suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in calcium signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It protects against calcium overload and mitigates neuronal damage in a model of oxidative stress . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial sodium-calcium exchanger (mNCX) . By reducing calcium efflux from the mitochondria to the cytosol, this compound can protect against calcium overload and mitigate neuronal damage .
Metabolic Pathways
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound is localized to the mitochondria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ITH 12575 implica la formación de la estructura central de benzotiazepina. La ruta sintética normalmente incluye los siguientes pasos:
Formación del Núcleo de Benzotiazepina: Esto implica la ciclación de precursores apropiados en condiciones específicas para formar el anillo de benzotiazepina.
Cloración: Introducción del átomo de cloro en la posición 7 del anillo de benzotiazepina.
Sustitución: Unión del grupo 2-(1-metiletil)fenilo al núcleo de benzotiazepina.
Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y el etanol, con temperaturas de reacción cuidadosamente controladas para asegurar que se obtiene el producto deseado .
Métodos de Producción Industrial
La producción industrial de ITH 12575 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a Gran Escala: Síntesis a gran escala del núcleo de benzotiazepina.
Purificación: Uso de cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza de ≥98%.
Control de Calidad: Garantizar la consistencia y pureza de los lotes mediante pruebas y análisis rigurosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
ITH 12575 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo de benzotiazepina, alterando potencialmente su actividad biológica.
Sustitución: El átomo de cloro y el grupo 2-(1-metiletil)fenilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Reactivos como el hidróxido de sodio y varios disolventes orgánicos facilitan las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de benzotiazepina funcionalizados .
Comparación Con Compuestos Similares
ITH 12575 se compara con otros derivados de benzotiazepina, como CGP37157. Si bien ambos compuestos inhiben el intercambio sodio/calcio mitocondrial, se ha demostrado que ITH 12575 tiene un efecto más potente en la reducción de la entrada de calcio a través de CALHM1 . Compuestos similares incluyen:
CGP37157: Otro derivado de benzotiazepina con efectos inhibitorios similares sobre mNCX.
Piridotiazepinas: Compuestos con una estructura central similar, pero diferentes grupos funcionales, que exhiben diversos grados de actividad neuroprotectora.
Propiedades
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?
A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.
Q2: What are the key structural features of this compound and how do they relate to its activity?
A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)






